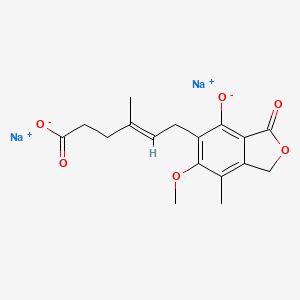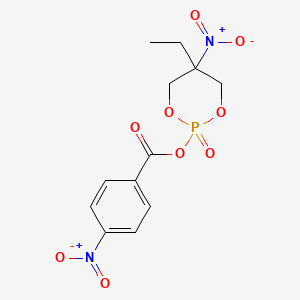
(5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate: is a complex organic compound that features both nitro and phosphinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with a phosphinate precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amine derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and biochemical pathways involving nitro and phosphinate groups.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents due to their unique chemical properties. Research is ongoing to explore their efficacy in various medical applications.
Industry
In industry, this compound can be used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, while the phosphinate group can act as a ligand, binding to metal ions and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid
- 5-Nitrotetrazol and 1,2,4-Oxadiazole Methylene-Bridged Compounds
Uniqueness
(5-Ethyl-5-nitro-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl) 4-nitrobenzoate is unique due to its combination of nitro and phosphinate groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
20457-77-6 |
|---|---|
Molecular Formula |
C12H13N2O9P |
Molecular Weight |
360.21 g/mol |
IUPAC Name |
(5-ethyl-5-nitro-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl) 4-nitrobenzoate |
InChI |
InChI=1S/C12H13N2O9P/c1-2-12(14(18)19)7-21-24(20,22-8-12)23-11(15)9-3-5-10(6-4-9)13(16)17/h3-6H,2,7-8H2,1H3 |
InChI Key |
YGSBMHNLWFAGEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COP(=O)(OC1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


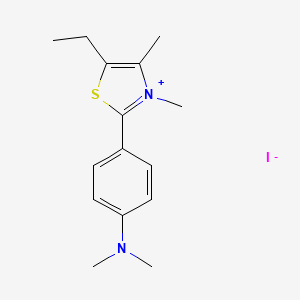
![3-[Hydroxy(phenyl)methyl]benzonitrile](/img/structure/B14714336.png)


![Benzoic acid, 4-[[(4-methoxyphenyl)methylene]amino]-, butyl ester](/img/structure/B14714375.png)
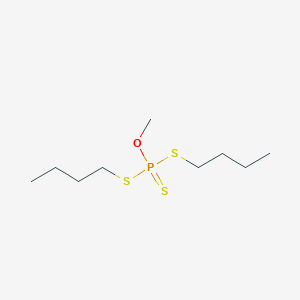
![[Ethoxy(methylamino)methylidene]propanedinitrile](/img/structure/B14714387.png)
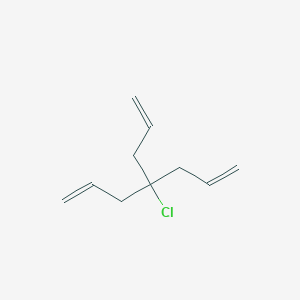
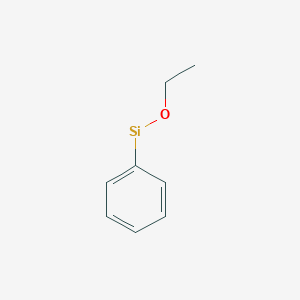

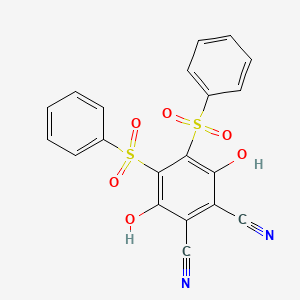

![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
